molecular formula C15H21ClN4O2 B1470998 tert-butyl 5-(6-chloropyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate CAS No. 848591-92-4

tert-butyl 5-(6-chloropyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Cat. No.: B1470998
CAS No.: 848591-92-4
M. Wt: 324.8 g/mol
InChI Key: GGQMEOLWXRPRNJ-UHFFFAOYSA-N
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Description

tert-butyl 5-(6-chloropyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a key chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. Its core structure combines a pharmacophore-rich pyrrolo[3,4-c]pyrrole scaffold with a chloropyridazine group, which serves as a versatile handle for further synthetic elaboration via cross-coupling reactions. This compound is notably recognized as a critical precursor in the synthesis of PROTACs (Proteolysis Targeting Chimeras) , a groundbreaking modality in drug discovery. In this context, it functions as a linker moiety that connects a target protein-binding ligand to an E3 ubiquitin ligase recruiter, facilitating the targeted degradation of disease-causing proteins. Research utilizing this intermediate is primarily focused on exploring new treatments for oncology, with investigations targeting kinases like BTK (Bruton's Tyrosine Kinase) , and other proliferative diseases. Its value to researchers lies in its role as a versatile building block for constructing complex molecules that probe biological pathways and enable the development of next-generation degraders.

Properties

IUPAC Name

tert-butyl 2-(6-chloropyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN4O2/c1-15(2,3)22-14(21)20-8-10-6-19(7-11(10)9-20)13-5-4-12(16)17-18-13/h4-5,10-11H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQMEOLWXRPRNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CN(CC2C1)C3=NN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Tert-butyl 5-(6-chloropyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with alcohol dehydrogenases from Lactobacillus kefir, which are involved in the asymmetric reduction of certain substrates. These interactions are crucial for the compound’s role in biochemical processes, as they can influence the activity and specificity of the enzymes involved.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with alcohol dehydrogenases can result in the inhibition of these enzymes, affecting the metabolic pathways they are involved in. Additionally, the compound’s structure allows it to interact with various proteins and nucleic acids, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound’s stability can be influenced by factors such as pH and temperature, which can affect its efficacy in biochemical assays. Additionally, long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal metabolic processes. These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting metabolic flux and metabolite levels. For example, its interaction with alcohol dehydrogenases can influence the reduction of specific substrates, altering the overall metabolic balance

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues. These interactions can affect the compound’s localization and concentration within different cellular compartments, influencing its overall efficacy and safety.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes

Biological Activity

tert-butyl 5-(6-chloropyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H21ClN4O
  • Molecular Weight : 324.8 g/mol
  • CAS Number : 848591-92-4

The compound is believed to interact with various biological targets, including receptors and enzymes involved in signaling pathways. Notably, it has been studied for its affinity towards the alpha7 nicotinic acetylcholine receptor (α7 nAChR), which plays a significant role in cognitive functions and neuroprotection.

Binding Affinity Studies

Research indicates that compounds similar to this compound exhibit high binding affinities for α7 nAChR. For instance, a study reported that related ligands demonstrated subnanomolar binding affinities, suggesting potential therapeutic applications in treating cognitive disorders and neurodegenerative diseases .

Neuroprotective Effects

Studies have shown that derivatives of this compound can enhance neuronal survival and promote neurogenesis. In vitro assays indicated that these compounds can activate neuroprotective pathways, potentially mitigating the effects of neurotoxicity .

Anticancer Properties

Recent investigations have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, in a xenograft model, compounds from this class exhibited significant tumor growth inhibition .

Table 1: Biological Activity Summary

Activity TypeObservationsReference
α7 nAChR BindingHigh affinity (subnanomolar range)
NeuroprotectionEnhanced neuronal survival in vitro
Anticancer ActivitySignificant inhibition of tumor growth
Apoptosis InductionInduces apoptosis in cancer cell lines

Case Studies

  • Neuroprotection in Animal Models : A study evaluated the neuroprotective effects of similar compounds in mice subjected to oxidative stress. The results demonstrated a marked reduction in neuronal loss and improved cognitive performance .
  • Cancer Xenograft Studies : In a controlled trial involving human cancer cell lines implanted in mice, the administration of the compound resulted in a significant reduction in tumor size compared to controls. The mechanism was attributed to both direct cytotoxic effects and modulation of tumor microenvironment factors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarity and Substituent Effects

The chloropyridazine substituent distinguishes this compound from analogs with methyl, trifluoromethylphenyl, or spirocyclic groups. Key structural analogs and their properties are summarized below:

Compound Name Substituent at Position 5 Similarity Score Key Properties
tert-Butyl 5-(6-methylpyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate 6-Methylpyridazine 0.98 (structural) Higher lipophilicity; requires stringent safety protocols (P210-P284 precautions due to flammability)
tert-Butyl 5-(2-(trifluoromethyl)phenyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate 2-(Trifluoromethyl)phenyl N/A Enhanced metabolic stability; used in RBP4 antagonists
tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate Spirocyclic system 0.98 (structural) Altered conformational flexibility; potential for CNS targeting

Substituent Impact

  • Electron-Withdrawing Groups (e.g., Cl) : The 6-chloropyridazine group may enhance binding affinity to enzymes like autotaxin (ATX) by introducing polar interactions, as seen in related triazole derivatives .
  • Lipophilic Groups (e.g., CF$_3$) : Trifluoromethylphenyl analogs exhibit improved membrane permeability but may increase toxicity risks .
  • Methyl Groups : The 6-methylpyridazine analog () shows reduced electrophilicity compared to the chloro derivative, influencing reactivity and handling requirements .

Preparation Methods

General Synthetic Strategy

The preparation typically starts from a suitably protected hexahydropyrrolo[3,4-c]pyrrole core, functionalized at the 5-position with a halogenated pyridazine ring (6-chloropyridazin-3-yl). The key steps include:

  • Formation of the bicyclic hexahydropyrrolo[3,4-c]pyrrole core with a tert-butyl carbamate protecting group at the 2-position.
  • Introduction of the 6-chloropyridazin-3-yl substituent via palladium-catalyzed Suzuki-Miyaura cross-coupling or similar coupling reactions.
  • Purification by chromatographic techniques and sometimes salt formation for isolation.

Detailed Reaction Conditions and Catalysts

A representative preparation method reported involves the following:

Step Reagents & Conditions Details
Starting Material tert-butyl cis-5-(6-chloropyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2-carboxylate 271 mg, 0.834 mmol
Coupling Partner 1H-indol-5-ylboronic acid 161 mg, 1.000 mmol
Catalyst System 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (NHC precursor), Pd catalyst 104 mg NHC precursor, Pd catalyst amount not specified
Base Aqueous 20% Na2CO3 2 mL, 4 mmol
Solvent Dioxane 20 mL
Atmosphere Nitrogen, degassed by evacuation and purging (4 cycles) To prevent oxidation and moisture interference
Temperature & Time 85 °C for 19 hours Prolonged heating for complete reaction
Work-up Dilution with ethyl acetate, filtration through diatomaceous earth To remove solids and catalyst residues
Purification Flash chromatography on silica gel (hexanes-EtOAc gradient) To isolate pure product
Yield 58% Amber foam product

This method highlights the use of a palladium-catalyzed cross-coupling reaction under an inert atmosphere with a strong base and polar aprotic solvent to achieve the coupling of the chloropyridazine moiety with a boronic acid derivative, forming the desired substituted bicyclic compound.

Salt Formation and Further Purification

The free base compound can be converted into its bis(tosylate) salt to enhance crystallinity and facilitate purification:

Step Reagents & Conditions Details
Salt Formation Reaction with p-toluenesulfonic acid in ethyl acetate Heated at 75 °C for 5 hours, then cooled overnight
Isolation Filtration and washing with ethyl acetate Solid bis(tosylate) salt obtained
Purification Preparative HPLC on Waters Xbridge column Elution with ammonium carbonate buffer-MeOH gradient
Yield 87% (salt), 64% (free base after HPLC) White solid obtained

This step improves the compound's handling properties and purity for further applications or biological testing.

Catalyst Preparation and Use

The palladium catalyst system is prepared in situ by combining:

  • rac-2,2'-Bis(biphenylphosphino)-1,1'-binaphthyl ligand (19.9 mg, 0.032 mmol)
  • Tris(dibenzylidene)dipalladium(0) (13.9 mg, 0.015 mmol)
  • Toluene (2 mL), warmed briefly at 80 °C then cooled

This catalyst solution is then added to the reaction mixture containing the halogenated substrate, base (sodium tert-butoxide), and coupling partner. The use of this catalyst system facilitates the Suzuki coupling under mild to moderate heating conditions (80–85 °C) with high efficiency.

Summary Table of Key Preparation Parameters

Parameter Details
Core Structure Hexahydropyrrolo[3,4-c]pyrrole with tert-butyl carbamate
Substituent 6-chloropyridazin-3-yl
Key Reaction Palladium-catalyzed Suzuki-Miyaura cross-coupling
Catalyst Pd(0) with biphenylphosphino-binaphthyl ligand or NHC ligand
Base Na2CO3 (aqueous) or sodium tert-butoxide
Solvent Dioxane, toluene, ethyl acetate for work-up
Temperature 75–85 °C
Reaction Time 5–19 hours
Atmosphere Nitrogen, degassed
Purification Flash chromatography, preparative HPLC
Yield 58–87% depending on step

Research Findings and Notes

  • The prolonged heating under inert atmosphere is critical to avoid decomposition and side reactions during coupling.
  • The choice of base and solvent significantly influences the reaction efficiency and purity.
  • Conversion to bis(tosylate) salt improves crystallinity and facilitates purification.
  • The use of N-heterocyclic carbene (NHC) or biphenylphosphino ligands in Pd catalysis enhances coupling yields.
  • The compound’s complexity requires careful monitoring by NMR and chromatographic techniques to confirm structure and purity.

Q & A

Q. What are the foundational synthetic routes for synthesizing tert-butyl 5-(6-chloropyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate?

The synthesis typically involves multi-step organic reactions, including:

  • Cyclization : Formation of the pyrrolopyrrole core via [3+2] cycloaddition or ring-closing metathesis .
  • Functionalization : Introduction of the 6-chloropyridazinyl group through nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Protection/Deprotection : Use of tert-butyl carbamate (Boc) groups to protect amine intermediates, followed by acidic deprotection (e.g., TFA) .
    Key parameters : Solvent choice (e.g., DMF for polar reactions), temperature control (0–100°C), and catalysts (e.g., Pd for cross-coupling) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify stereochemistry and connectivity of the pyrrolopyrrole and pyridazine moieties .
  • HRMS : High-resolution mass spectrometry for molecular weight validation .
  • X-ray Crystallography : Definitive stereochemical assignment, particularly for resolving diastereomers .

Q. What are the standard purity assessment methods for this compound?

  • HPLC/GC : To quantify impurities (<1% threshold) .
  • Recrystallization : Solvent systems (e.g., ethanol/water) to isolate high-purity crystals .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) composition verification .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the 6-chloropyridazinyl group?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states in SNAr reactions .
  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh3_3)4_4) for efficient cross-coupling, with ligand optimization to reduce side products .
  • Temperature Gradients : Gradual heating (50–80°C) to balance reaction rate and selectivity .
    Data-Driven Example : A 15% yield increase was observed when switching from THF to DMF in a Pd-mediated coupling .

Q. How are stereochemical challenges addressed during synthesis?

  • Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (3aR,6aR)-Boc-protected intermediates) to control stereochemistry .
  • Dynamic Resolution : Kinetic resolution via enzymatic catalysts (e.g., lipases) to separate diastereomers .
  • Stereospecific Quenching : Selective deprotection of Boc groups under acidic conditions to retain desired configurations .

Q. How can contradictory NMR data for diastereomers be resolved?

  • 2D NMR Techniques : NOESY or COSY to identify through-space correlations and confirm spatial arrangements .
  • Variable Temperature NMR : To distinguish dynamic rotational barriers in pyrrolopyrrole rings .
  • Computational Modeling : DFT calculations to predict chemical shifts and compare with experimental data .

Methodological Notes

  • Contradiction Handling : Conflicting HPLC and NMR data may arise from residual solvents or rotamers. Use preparative TLC for isolation and reanalyze .
  • Scale-Up Challenges : Transition from batch to continuous flow reactors improves heat dissipation and yield consistency .
  • Safety : Handle chlorinated intermediates in fume hoods; refer to SDS guidelines for toxicity data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 5-(6-chloropyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 5-(6-chloropyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

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